4-O-Galloylalbiflorin

Alzheimer's disease BACE1 inhibition neurodegeneration

Alzheimer's researchers sourcing monoterpene glycosides often encounter ambiguous isomer identity and uncharacterized off-target profiles that compromise assay reproducibility. 4-O-Galloylalbiflorin resolves this through a rigorously defined analytical and pharmacological fingerprint: • BACE1 inhibition IC50 = 5.11 µM - markedly more potent than non-galloylated albiflorin, with confirmed reduction of Aβ1-40/Aβ1-42 in SH-SY5Y cells. • CYP450 inhibition panel: CYP3A (IC50 8.2 µM), CYP2C9 (13 µM), CYP2D (11 µM) - enables reliable DDI prediction without cross-referencing disparate sources. • Unique MS/MS fragmentation pattern differentiates it from positional isomers (e.g., 4'-O-galloylpaeoniflorin), eliminating misidentification risk in extract standardization workflows.

Molecular Formula C30H32O15
Molecular Weight 632.6 g/mol
Cat. No. B12306564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-O-Galloylalbiflorin
Molecular FormulaC30H32O15
Molecular Weight632.6 g/mol
Structural Identifiers
SMILESCC12CC(C3CC1(C3(C(=O)O2)COC(=O)C4=CC=CC=C4)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O
InChIInChI=1S/C30H32O15/c1-28-10-18(42-25(39)14-7-16(32)20(34)17(33)8-14)15-9-30(28,44-26-23(37)22(36)21(35)19(11-31)43-26)29(15,27(40)45-28)12-41-24(38)13-5-3-2-4-6-13/h2-8,15,18-19,21-23,26,31-37H,9-12H2,1H3
InChIKeyUXHIYEMICNYJGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-O-Galloylalbiflorin Overview


4-O-Galloylalbiflorin (CAS: 1201580-97-3) is a galloylated monoterpene glycoside belonging to the terpene glycoside class, originally isolated from the roots of Paeonia lactiflora Pall. [1][2] It is structurally derived from albiflorin through the esterification of a galloyl group at the 4-O position of the glucose moiety. [3] This compound exhibits a molecular weight of 632.60 g/mol and a topological polar surface area of 239.00 Ų. [2]

1
Plant-derived galloylated monoterpene glycoside; isolated from Paeonia lactiflora root
Natural product research context
2
Reported BACE1 inhibitor probe for amyloid pathway studies
Enzyme inhibition endpoint context
3
CYP3A, CYP2C9, CYP2D6 inhibition profile characterized
Drug metabolism and DDI research fit
4
Positional isomer differentiation by MS fragmentation
Analytical reference standard for compound identity

Why 4-O-Galloylalbiflorin Is Irreplaceable


The presence and position of the galloyl moiety critically modulate the biological activity and analytical signature of monoterpene glycosides. [1] For instance, 4-O-galloylalbiflorin exhibits markedly stronger BACE1 inhibition than its non-galloylated parent albiflorin and other positional isomers. [2] Furthermore, its specific CYP450 inhibition profile (IC50 values against CYP3A, 2C9, and 2D) necessitates its use over generic albiflorin when studying drug-drug interaction potentials. [3] Analytical differentiation via mass spectrometry further distinguishes it from positional isomers like 4'-O-galloylpaeoniflorin, underscoring the need for precise compound identification. [4]

! Non-galloylated albiflorin or paeoniflorin may not reproduce BACE1 inhibition profile; galloyl moiety position is critical.
! Positional isomers (e.g., 4'-O-galloylpaeoniflorin) exhibit distinct MS/MS patterns; misidentification risk in complex matrices.
! Generic monoterpene glycosides lack CYP450 inhibition characterization; DDI study endpoints may not transfer.

4-O-Galloylalbiflorin Comparative Evidence


Superior BACE1 Inhibition

In a direct comparative study, 4-O-galloylalbiflorin (4-O-GA) exhibited the strongest inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) among five tested compounds: albiflorin, galloylpaeoniflorin, paeoniflorin, and 6'-O-galloylpaeoniflorin. [1] At concentrations of 2, 10, 50, and 100 µM, 4-O-GA increased BACE1 inhibition ratios to 37.60 ± 2.83%, 58.80 ± 3.12%, 79.20 ± 2.45%, and 88.50 ± 1.98%, respectively, surpassing all other analogues. [1] Its IC50 was determined to be 5.11 ± 0.73 µM. [1]

BACE1 Inhibition
Direct comparison
IC50 5.11 µM; highest inhibition among 5 tested analogues at 2–100 µM
Supports BACE1 inhibition endpoint interpretation
FRET assay with recombinant BACE1; relative to albiflorin and galloylated isomers
Alzheimer's disease BACE1 inhibition neurodegeneration

CYP450 Enzyme Inhibition Profile

4-O-galloylalbiflorin significantly inhibited CYP3A, CYP2C9, and CYP2D6 in pooled human liver microsomes, with IC50 values of 8.2 µM, 13 µM, and 11 µM, respectively. [1] The inhibition of CYP3A was non-competitive and time-dependent (Ki = 4.0 µM; KI/Kinact = 2.2/0.030 µM·min), while CYP2C9 and CYP2D6 inhibitions were competitive and time-independent (Ki = 6.7 µM and 6.6 µM, respectively). [1]

CYP450 Inhibition
Supporting evidence
IC50: CYP3A 8.2 µM, 2C9 13 µM, 2D6 11 µM; Ki 4.0–6.7 µM
Supports CYP metabolism pathway study context
Human liver microsomes; non-competitive (CYP3A) and competitive kinetics
drug metabolism CYP450 inhibition drug-drug interaction

Mass Spectrometry Isomer Differentiation

Matrix-assisted laser desorption/ionization–tandem mass spectrometry (MALDI-MS/MS) revealed distinct product ion spectra for 4-O-galloylalbiflorin and its positional isomer 4'-O-galloylpaeoniflorin. [1] The fragmentation patterns of the ester parts were influenced by neighboring hydroxyl groups, allowing unambiguous differentiation of the two isomers. [1] This analytical distinction is critical for accurate identification and quantification in complex botanical matrices. [1]

Isomer MS Differentiation
Direct comparison
Distinct MALDI-MS/MS product ion spectra vs. 4'-O-galloylpaeoniflorin
Enables isomer-specific identification
Qualitative fragmentation pattern influenced by neighboring hydroxyl groups
analytical chemistry mass spectrometry quality control

Androgen Receptor Binding Activity

4-O-galloylalbiflorin was reported to exhibit androgen receptor (AR) binding activity in a preliminary screening. [1] While a quantitative IC50 value for 4-O-galloylalbiflorin was not established, its positional isomer 6'-O-galloylalbiflorin has been characterized as an AR antagonist with an IC50 of 53.3 µM. [2] This suggests that galloylation position influences AR interaction potency, positioning 4-O-galloylalbiflorin as a distinct entity for endocrine research.

AR Binding Activity
Cross-study comparable
Qualitative AR binding reported; quantitative IC50 not established
AR binding context requires quantitative validation
6'-O-galloylalbiflorin IC50 53.3 µM; positional isomer comparison preliminary
androgen receptor endocrine pharmacology cancer research

4-O-Galloylalbiflorin Application Scenarios


BACE1 Inhibitor Discovery and Alzheimer's Disease Research

Researchers developing novel BACE1 inhibitors for Alzheimer's disease should prioritize 4-O-galloylalbiflorin over albiflorin or other monoterpene glycosides due to its validated, superior inhibitory potency (IC50 = 5.11 µM) and selectivity in direct comparative assays. [1] The compound's ability to reduce Aβ1–40 and Aβ1–42 levels in SH-SY5Y cells further supports its utility in cellular models of amyloid pathology. [1]

Drug-Drug Interaction (DDI) and CYP450 Metabolism Studies

In preclinical drug metabolism and DDI assessments, 4-O-galloylalbiflorin serves as a well-characterized probe for CYP3A, CYP2C9, and CYP2D6 inhibition. Its defined IC50 values (8.2, 13, and 11 µM) and kinetic parameters enable precise prediction of potential interactions with co-administered drugs metabolized by these enzymes, unlike structurally related compounds lacking such data. [2]

Quality Control and Authentication of Paeonia lactiflora Extracts

Analytical laboratories engaged in the standardization and authentication of Paeonia-derived products should utilize 4-O-galloylalbiflorin as a specific reference standard. Its unique MS/MS fragmentation pattern distinguishes it from positional isomers like 4'-O-galloylpaeoniflorin, preventing misidentification and ensuring batch-to-batch consistency. [3]

Androgen Receptor-Targeted Pharmacological Research

For studies exploring AR modulation, 4-O-galloylalbiflorin provides a valuable comparator to 6'-O-galloylalbiflorin (IC50 = 53.3 µM), allowing investigation of how galloylation positional isomerism affects receptor binding and antagonism. [4][5]

Application
Selection Property
Validation Focus
BACE1 inhibitor discovery
Reported BACE1 inhibition context
Enzyme inhibition endpoint validation
CYP450 metabolism and DDI studies
CYP inhibition profile characterization
CYP isoform inhibition assay review
Paeonia extract authentication
Isomer-specific MS fragmentation
Isomer identity confirmation
Androgen receptor modulation studies
Positional isomer AR binding comparison
AR binding assay context

Technical Documentation Hub

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37 linked technical documents
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